23827-91-0
Description
Contextualization within the Bradykinin (B550075) System
The bradykinin system, also known as the kallikrein-kinin system, is a crucial signaling pathway involved in various physiological processes, including inflammation, blood pressure regulation, and pain. wjgnet.com The primary effectors of this system are kinins, a group of peptides that includes bradykinin and its metabolite, [Des-Arg9]-Bradykinin. medchemexpress.com
Bradykinin is generated from its precursor, high-molecular-weight kininogen, through the action of plasma kallikrein. medchemexpress.com It then exerts its effects by activating the constitutively expressed B2 receptor. wjgnet.com However, bradykinin can be metabolized by carboxypeptidases, which remove the C-terminal arginine residue to form [Des-Arg9]-Bradykinin. caymanchem.comphysiology.org This metabolite then acts on the B1 receptor, which is typically not present in healthy tissues but is induced by inflammatory mediators such as cytokines. wjgnet.com This inducible nature of the B1 receptor suggests a significant role for [Des-Arg9]-Bradykinin in chronic inflammatory conditions.
The metabolism of [Des-Arg9]-Bradykinin is primarily carried out by angiotensin-converting enzyme (ACE) and aminopeptidase (B13392206) P. physiology.orgssc.ca The interplay between the formation and degradation of bradykinin and [Des-Arg9]-Bradykinin, and the differential expression and activation of their respective receptors, creates a complex regulatory network that modulates inflammatory and cardiovascular responses.
| Component | Function |
|---|---|
| Bradykinin | B2 receptor agonist, involved in acute inflammation and vasodilation. |
| [Des-Arg9]-Bradykinin | B1 receptor agonist, primarily active in chronic inflammatory states. medchemexpress.commedchemexpress.comselleckchem.com |
| B1 Receptor | Inducible receptor, activated by [Des-Arg9]-Bradykinin. wjgnet.com |
| B2 Receptor | Constitutively expressed receptor, activated by bradykinin. wjgnet.com |
| Angiotensin-Converting Enzyme (ACE) | Metabolizes both bradykinin and [Des-Arg9]-Bradykinin. physiology.org |
Significance in Receptor Biology Research
The high selectivity of [Des-Arg9]-Bradykinin for the B1 receptor makes it an invaluable tool for studying the specific functions of this receptor subtype. medchemexpress.commedchemexpress.comselleckchem.com Researchers utilize this compound to differentiate the effects mediated by the B1 receptor from those mediated by the more ubiquitously expressed B2 receptor. wjgnet.com
Studies using [Des-Arg9]-Bradykinin have been instrumental in understanding the mechanisms of B1 receptor induction. For instance, research has shown that agents like bacterial lipopolysaccharide (LPS) can induce the expression of B1 receptors, leading to an increased response to [Des-Arg9]-Bradykinin. nih.gov This has significant implications for understanding the pathophysiology of inflammatory diseases where bacterial components may play a role.
Furthermore, [Des-Arg9]-Bradykinin has been used to characterize the pharmacological properties of the B1 receptor in various tissues and cell types. For example, it has been shown to induce contraction in isolated rabbit aorta, a response that is dependent on protein synthesis, highlighting the inducible nature of its receptor. nih.gov
| Compound | B1 Receptor Affinity (Ki) | B2 Receptor Affinity (Ki) |
|---|---|---|
| [Des-Arg9]-Bradykinin | 1.93 µM | 8.1 µM caymanchem.com |
| Lys-[Des-Arg9]Bradykinin | 0.12 nM (human), 1.7 nM (mouse), 0.23 nM (rabbit) | Low inhibitory activity adooq.com |
Overview of Research Trajectories
The unique properties of [Des-Arg9]-Bradykinin have led to its investigation in a wide range of research areas. Initially, its role in inflammation and pain was a primary focus. Its ability to activate the inducible B1 receptor pointed towards its involvement in chronic inflammatory conditions.
More recently, the research trajectory for [Des-Arg9]-Bradykinin has expanded to include its potential role in cardiovascular diseases. nih.gov For example, studies have investigated its effects on blood pressure and its involvement in the pathophysiology of angioedema associated with ACE inhibitors. caymanchem.comssc.ca
The emergence of the COVID-19 pandemic has opened new avenues for [Des-Arg9]-Bradykinin research. Some studies suggest that the "bradykinin storm" and the accumulation of [Des-Arg9]-Bradykinin may contribute to the severe symptoms of the disease, such as pulmonary edema. nih.govfrontiersin.org
Furthermore, recent research has explored a potential link between [Des-Arg9]-Bradykinin and neurodevelopmental disorders. One study identified it as a potential causal metabolite that increases the risk of autism spectrum disorder, suggesting a role in neuroinflammation. wjgnet.com These evolving research trajectories highlight the expanding understanding of the diverse biological functions of [Des-Arg9]-Bradykinin.
Propriétés
Numéro CAS |
23827-91-0 |
|---|---|
Formule moléculaire |
C₄₆H₆₅N₁₁O₁₂ |
Poids moléculaire |
964.07 |
Séquence |
One Letter Code: RPPGFSPF |
Origine du produit |
United States |
Synthetic Methodologies and Derivatization
Peptide Synthesis Strategies for [Des-Arg9]-Bradykinin Analogs
The synthesis of [Des-Arg9]-Bradykinin (an octapeptide) and its analogs typically employs standard peptide synthesis approaches, adapted for the specific sequence and any incorporated modifications.
Solid-Phase Peptide Synthesis (SPPS), pioneered by Merrifield, is a widely used technique for synthesizing peptides, including bradykinin (B550075) analogs researchgate.netacs.orgrsc.org. This method involves the stepwise addition of protected amino acids to a growing peptide chain that is anchored to an insoluble solid support, such as a polystyrene or polystyrene-polyethylene glycol resin ekb.egekb.eg. The C-terminal amino acid is typically attached to the resin first, and subsequent amino acids are coupled sequentially to the N-terminus of the growing chain.
Two primary protection strategies are commonly employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) chemistry researchgate.netresearchgate.net.
Boc Strategy: This strategy uses a Boc group for temporary Nα-amino protection, which is removed by treatment with trifluoroacetic acid (TFA) in each coupling cycle researchgate.net. Side-chain functional groups are protected with acid-stable groups that are removed simultaneously with the cleavage of the peptide from the resin, typically using strong acids like liquid hydrogen fluoride (B91410) (HF) researchgate.netnih.gov. Early syntheses of bradykinin and its analogs, including [Des-Arg9]-Bradykinin, utilized the Boc strategy researchgate.netnih.gov.
Fmoc Strategy: The Fmoc strategy employs the base-labile Fmoc group for temporary Nα-amino protection, which is removed by treatment with a weak base, such as piperidine (B6355638) researchgate.netekb.egresearchgate.net. Side-chain functional groups are protected with acid-labile groups (e.g., tert-butyl-based derivatives) that are removed using milder acid conditions (e.g., TFA with scavengers) during the final cleavage step researchgate.netresearchgate.net. The Fmoc strategy is often preferred due to the milder deprotection conditions, which can be advantageous for synthesizing peptides containing sensitive amino acids or modifications rsc.org. Microwave-assisted SPPS, which can reduce coupling and deprotection times and potentially improve purity, has also been applied to bradykinin analogs using Fmoc chemistry ekb.egekb.eg.
Coupling of amino acids in SPPS is typically achieved using activating reagents that facilitate the formation of the peptide bond. Common coupling reagents include dicyclohexylcarbodiimide (B1669883) (DCC), in situ activation methods like HBTU, or symmetrical anhydrides researchgate.netekb.egnih.gov. After each coupling step, a capping step using reagents like acetic anhydride (B1165640) is often performed to block any unreacted amino groups, thereby preventing the formation of deletion sequences and improving the purity of the final product researchgate.net.
Following the completion of the peptide chain assembly on the solid support, the peptide is cleaved from the resin and simultaneously deprotected of its side-chain protecting groups. The cleavage conditions depend on the protection strategy used (e.g., liquid HF for Boc, TFA cocktails for Fmoc) researchgate.netresearchgate.netnih.gov. The crude peptide is then typically purified using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC) nih.gov.
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS) techniques can also be applied, particularly for shorter peptides or for the synthesis of peptide fragments that are subsequently coupled in solution or on a solid support rsc.orgamericanpeptidesociety.org. In LPPS, all intermediates are soluble and are purified by methods such as extraction and crystallization at each step americanpeptidesociety.org.
LPPS offers advantages in terms of scalability for very large-scale production and potentially greater control over reaction conditions, which can lead to higher yields and fewer side reactions in certain cases, especially for shorter peptides americanpeptidesociety.org. However, it generally requires more complex purification steps compared to SPPS americanpeptidesociety.org. Hybrid approaches combining SPPS and LPPS may also be utilized, where fragments are synthesized by one method and then coupled using the other rsc.orggoogle.com.
The choice between SPPS and LPPS for synthesizing [Des-Arg9]-Bradykinin analogs involves considering several factors related to synthetic efficiency.
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Speed | Generally faster due to simplified washing and automation potential. americanpeptidesociety.org | Slower due to intermediate purification steps. |
| Purity | Can be high, but accumulation of truncated sequences is a challenge. Capping steps help. researchgate.net | Potentially higher for shorter peptides with optimized conditions. americanpeptidesociety.org |
| Scalability | Limited by resin loading capacity for very large scale. americanpeptidesociety.org | More amenable to large-scale industrial production. americanpeptidesociety.org |
| Purification | Easier intermediate purification (washing resin). Final purification of crude peptide is necessary. americanpeptidesociety.org | More complex intermediate purification (extraction, crystallization, chromatography). americanpeptidesociety.org |
| Automation | Highly amenable to automation. americanpeptidesociety.org | Less amenable to full automation. |
| Flexibility | High flexibility for synthesizing complex or modified peptides. americanpeptidesociety.org | Can be challenging for complex sequences or those prone to aggregation. americanpeptidesociety.org |
| Yield | Can vary depending on sequence difficulty and coupling efficiency. | Can achieve high yields for shorter peptides. americanpeptidesociety.org |
For the synthesis of [Des-Arg9]-Bradykinin, an octapeptide, SPPS is a highly efficient and widely used method, particularly for research scale and the synthesis of various analogs researchgate.netresearchgate.netnih.gov. Its advantages in terms of speed, ease of handling, and suitability for automation make it a preferred choice for generating libraries of analogs for structure-activity relationship studies researchgate.netnih.gov. While LPPS could potentially be used, the stepwise purification might be more labor-intensive for this length of peptide compared to the resin-based approach of SPPS.
Chemical Derivatization for Enhanced Research Utility
Chemical derivatization of [Des-Arg9]-Bradykinin and its analogs is frequently performed to modify their properties, such as stability, receptor selectivity, potency, and half-life, or to introduce tags for detection and imaging google.commdpi.com.
Modifications can be introduced at various positions within the peptide sequence, targeting the N-terminus, C-terminus, or amino acid side chains.
N-terminal Modifications: Acylation of the N-terminus is a common modification. For example, acetylation or conjugation with bulky groups like 1-adamantaneacetic acid (Aaa) can influence receptor binding and antagonistic properties mdpi.comresearchgate.netsigmaaldrich.com. N-terminal modifications can also improve peptide stability against aminopeptidases mdpi.com.
C-terminal Modifications: The C-terminus of [Des-Arg9]-Bradykinin is a free carboxyl group. Modifications such as amidation or methylation can alter the peptide's charge and affect its interaction with receptors and enzymes acs.orgnih.gov. Removing the C-terminal arginine from bradykinin is precisely the modification that generates [Des-Arg9]-Bradykinin, changing its activity from primarily a B2 receptor agonist to a B1 receptor agonist biosynth.commedchemexpress.comgoogle.com.
Side-Chain Modifications: Specific amino acid residues within the sequence can be modified. For instance, replacing natural amino acids with non-natural or D-amino acids can enhance stability against peptidases and influence conformational properties google.commdpi.commdpi.comresearchgate.net. Substitution of phenylalanine residues (positions 5 and 8) with other aromatic or constrained amino acids has been explored to modulate receptor activity and selectivity researchgate.netresearchgate.net. Introduction of residues like cysteine allows for disulfide bond formation or conjugation via thiol chemistry ekb.eg. Tyrosine residues, if present in analogs, can be iodinated for radiolabeling acs.org.
These modifications are designed to probe structure-activity relationships, improve pharmacokinetic properties, or facilitate conjugation with other molecules.
To enable the study of [Des-Arg9]-Bradykinin analog distribution, receptor binding, and cellular uptake, reporter tags can be incorporated into the peptide structure.
Fluorescent Tags: Fluorescent dyes (e.g., fluorescein, cyanine (B1664457) dyes) can be attached to the peptide, typically at the N-terminus or a lysine (B10760008) side chain (if present), often via a linker researchgate.net. These fluorescently labeled analogs are valuable tools for fluorescence microscopy, flow cytometry, and binding assays researchgate.net. However, the size and properties of the fluorescent tag can sometimes affect the peptide's biological activity researchgate.net.
Radioactive Isotopes: Isotopes like 125I can be incorporated, commonly by labeling tyrosine residues in suitable analogs acs.org. Radiolabeled peptides are used in receptor binding assays and in vivo distribution studies.
Biotinylation: Biotin can be conjugated to the peptide, allowing for detection and immobilization using avidin (B1170675) or streptavidin conjugates researchgate.net. Biotinylated analogs are useful in binding assays, pull-down experiments, and solid-phase applications.
Other Tags: Other tags, such as those used in proximity-based reporter systems like BRET (Bioluminescence Resonance Energy Transfer), can be incorporated to study receptor interactions and signaling frontiersin.org. Genetically encoded peptide tags can also be used in conjunction with reporter proteins for labeling cell-surface receptors nih.gov.
The strategic introduction of reporter tags allows researchers to visualize and quantify the interaction of [Des-Arg9]-Bradykinin analogs with their targets and to track their behavior in biological systems, providing critical data for understanding their pharmacological profiles.
Impact of Derivatization on Receptor Binding and Selectivity
[Des-Arg9]-Bradykinin acetate (B1210297) is characterized by its selectivity for the Bradykinin B1 receptor over the B2 receptor targetmol.comglpbio.comglpbio.comclinisciences.combioscience.co.ukcosmobio.co.jpbiocat.commedchemexpress.com. This inherent selectivity stems from the absence of the C-terminal Arginine residue, which is crucial for high-affinity binding to the B2 receptor.
Derivatization of the [Des-Arg9]-Bradykinin structure can significantly impact its interaction with bradykinin receptors. Specific modifications have been shown to influence potency, selectivity, and metabolic stability.
One example is Lys-[Des-Arg9]Bradykinin. This endogenous peptide, which has a Lysine residue added to the N-terminus of [Des-Arg9]-Bradykinin, is described as a potent and highly selective agonist for the human Bradykinin B1 receptor targetmol.com. Research indicates a significant difference in affinity between the B1 and B2 receptors for this derivative. Lys-[Des-Arg9]Bradykinin acetate exhibits a Ki value of 0.12 nM at human B1 receptors, while its Ki value at human B2 receptors is reported to be greater than 30000 nM targetmol.com. This represents a dramatic increase in selectivity for the B1 receptor compared to its activity at the B2 receptor.
Another notable derivative is Sar-[D-Phe8]-des-Arg9-Bradykinin. This modified peptide features the substitution of Sarcosine at an unspecified position (likely near the N-terminus or within the proline-rich region for stability) and a D-Phenylalanine at position 8. Sar-[D-Phe8]-des-Arg9-Bradykinin acetate is also described as a potent and selective bradykinin B1 receptor agonist targetmol.com. Studies using rabbit aorta indicate an EC50 value of 9.02 nM targetmol.com. Furthermore, this derivative is noted for its resistance to cleavage by various peptidases, including aminopeptidase (B13392206), kininase I and II (ACE), and neutral endopeptidase targetmol.com. This enhanced metabolic stability is a key impact of the derivatization.
Data on Receptor Binding and Selectivity:
Below is a table summarizing the receptor binding data for [Des-Arg9]-Bradykinin acetate and a key derivative:
| Compound | Target Receptor | Assay Type | Value | Receptor Species | Reference |
| [Des-Arg9]-Bradykinin acetate | B1 Receptor | Agonist | Selective | Not specified | targetmol.comglpbio.comglpbio.comclinisciences.combioscience.co.ukcosmobio.co.jpbiocat.commedchemexpress.com |
| [Des-Arg9]-Bradykinin acetate | B2 Receptor | Agonist | Less selective | Not specified | targetmol.comglpbio.comglpbio.comclinisciences.combioscience.co.ukcosmobio.co.jpbiocat.commedchemexpress.com |
| Lys-[Des-Arg9]Bradykinin acetate | B1 Receptor | Binding (Ki) | 0.12 nM | Human | targetmol.com |
| Lys-[Des-Arg9]Bradykinin acetate | B2 Receptor | Binding (Ki) | > 30000 nM | Human | targetmol.com |
| Sar-[D-Phe8]-des-Arg9-Bradykinin acetate | B1 Receptor | Functional (EC50) | 9.02 nM | Rabbit aorta | targetmol.com |
Molecular Mechanisms and Biological Activity
Bradykinin (B550075) B1 Receptor Agonism and Selectivity
[des-Arg9]-Bradykinin is a metabolite of bradykinin, formed by the action of carboxypeptidases which remove the C-terminal arginine residue from bradykinin. nih.gov This structural modification dramatically alters its receptor binding profile, conferring high selectivity for the bradykinin B1 receptor over the B2 receptor. selleckchem.comnih.govtargetmol.comphysiology.org
The affinity of [des-Arg9]-Bradykinin and its analogs for the B1 receptor has been characterized in various studies. While specific kinetic rate constants (kon and koff) for [des-Arg9]-Bradykinin are not extensively reported, equilibrium dissociation constants (Kd) and inhibitory constants (Ki) for related, more potent B1 receptor agonists provide insight into the high-affinity interaction. For instance, the potent and selective B1 receptor agonist Lys-[Des-Arg9]Bradykinin has demonstrated Ki values of 0.12 nM for the human B1 receptor. targetmol.com Another study determined an equilibrium-binding constant of 0.4 nM for Lys-[Des-Arg9]BK in neonatal rat trigeminal ganglion neurons. frontiersin.org In cultured rabbit aortic smooth muscle cells, the dissociation constant (Kd) for [3H]Lys-des-Arg9-bradykinin was found to be 0.13 nM. sci-hub.se
| Compound | Receptor | Cell/Tissue Type | Binding Constant | Value |
|---|---|---|---|---|
| Lys-[Des-Arg9]Bradykinin | Human B1 | - | Ki | 0.12 nM |
| Lys-[Des-Arg9]BK | Rat B1 | Trigeminal Ganglion Neurons | Kd | 0.4 nM |
| [3H]Lys-des-Arg9-bradykinin | Rabbit B1 | Aortic Smooth Muscle Cells | Kd | 0.13 nM |
The interaction between [des-Arg9]-Bradykinin and the B1 receptor is a dynamic process governed by specific molecular determinants on both the ligand and the receptor. Structure-activity relationship studies have revealed that the C-terminal end of [des-Arg9]-Bradykinin, particularly the phenylalanine residue at position 8, is crucial for receptor activation. nih.gov The middle and N-terminal portions of the peptide are primarily involved in binding to the receptor. nih.gov
At the receptor level, the structural basis for the selectivity of [des-Arg9]-Bradykinin for the B1 receptor lies in the architecture of the ligand-binding pocket. Key residues in the B1 receptor create a favorable environment for the C-terminus of des-Arg-kinin peptides. biorxiv.org Specifically, a positively charged pocket in the B1 receptor interacts with the free carboxyl group of the C-terminal phenylalanine of [des-Arg9]-Bradykinin. biorxiv.org In contrast, the binding pocket of the B2 receptor is shaped to accommodate the C-terminal arginine of bradykinin, featuring bulkier residues that create steric hindrance for [des-Arg9]-Bradykinin. biorxiv.org
[des-Arg9]-Bradykinin exhibits a pronounced selectivity for the B1 receptor over the B2 receptor. While bradykinin is a potent agonist for the B2 receptor, its affinity for the B1 receptor is significantly lower. Conversely, [des-Arg9]-Bradykinin is a potent agonist at the B1 receptor with very low activity at the B2 receptor. nih.govsemanticscholar.org It has been reported that B2 receptors bind and respond to bradykinin approximately 10,000-fold more effectively than to [des-Arg9]-bradykinin. semanticscholar.org This high degree of selectivity makes [des-Arg9]-Bradykinin an invaluable pharmacological tool for studying the specific functions of the B1 receptor.
| Ligand | B1 Receptor Activity | B2 Receptor Activity |
|---|---|---|
| [des-Arg9]-Bradykinin | High | Very Low |
| Bradykinin | Low | High |
Intracellular Signaling Pathways Mediated by B1 Receptor Activation
Activation of the bradykinin B1 receptor by [des-Arg9]-Bradykinin initiates a cascade of intracellular signaling events that ultimately lead to the cellular response. The B1 receptor is a G protein-coupled receptor (GPCR). wikipedia.org
The bradykinin B1 receptor primarily couples to G proteins of the Gq/11 family. bohrium.com Upon agonist binding, the receptor undergoes a conformational change that facilitates the activation of Gq/11. The activated G protein, in turn, stimulates its primary effector enzyme, phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
The generation of IP3 and DAG by PLC activation leads to further downstream signaling events. IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. This increase in intracellular Ca2+ concentration is a key signaling event that can activate a variety of calcium-dependent enzymes and processes.
Regulation of Gene Expression and Cellular Responses
[Des-Arg9]-Bradykinin acetate (B1210297), a selective agonist of the bradykinin B1 receptor, plays a significant role in modulating gene expression, particularly those involved in inflammatory processes. Activation of the B1 receptor by this compound can trigger intracellular signaling cascades that lead to the upregulation of specific genes. For instance, studies have shown that [Des-Arg9]-bradykinin can induce the expression of Prostaglandin-Endoperoxide Synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2), in human amnion fibroblasts. This induction is observed at both the mRNA and protein levels in a time- and concentration-dependent manner. researchgate.net This upregulation of PTGS2 is a key step in the biosynthesis of prostaglandins (B1171923), which are potent inflammatory mediators.
The cellular responses to [Des-Arg9]-bradykinin acetate are multifaceted and primarily pro-inflammatory. A notable response is the increase in vascular permeability. frontiersin.org This effect contributes to the edema observed in inflammatory states. Furthermore, the compound is involved in the recruitment of neutrophils to sites of inflammation. frontiersin.org Activation of the bradykinin B1 receptor by its agonist can lead to the release of pro-inflammatory chemokines, such as C-X-C motif chemokine 5 (CXCL5), macrophage inflammatory protein-2 (MIP-2), and tumor necrosis factor-alpha (TNF-α) from airway epithelial cells, which in turn facilitates the infiltration of neutrophils. nih.gov In some contexts, the inflammatory responses, such as leukocyte migration induced by [Des-Arg9]-bradykinin in the rat pleural cavity, appear to be mediated indirectly through the activation of resident mast cells and the subsequent release of histamine (B1213489) and/or serotonin (B10506). nih.gov
Preclinical Investigations of Cellular and Tissue Responses
In Vitro Cellular Models and Functional Assays
[Des-Arg9]-Bradykinin acetate is a well-established selective agonist for the bradykinin B1 receptor, exhibiting higher potency for this receptor subtype over the B2 receptor. medchemexpress.com This selectivity has been demonstrated in various in vitro models. In cultured guinea-pig tracheal smooth muscle cells, the B1 receptor agonists Lys-[Des-Arg9]-bradykinin and [Des-Arg9]-bradykinin did not have an effect on ouabain-sensitive 86Rb+ uptake, a measure of Na+-K+ pump activity, further highlighting the specific signaling pathways activated by different bradykinin receptor agonists.
The activation of the B1 receptor by [Des-Arg9]-bradykinin is not always constitutive. In many cell types, the expression of the B1 receptor is inducible by inflammatory stimuli such as bacterial lipopolysaccharide (LPS) and cytokines. nih.gov For example, in rabbit dermis fibroblasts, the responsiveness to [Des-Arg9]-bradykinin in terms of increased DNA synthesis was acquired after several weeks in culture, suggesting a change in receptor expression or sensitivity over time. nih.gov
[Des-Arg9]-Bradykinin acetate significantly influences the secretion of inflammatory mediators from various cell types. In airway epithelial cells, activation of the B1 receptor by [Des-Arg9]-bradykinin leads to the release of potent neutrophil chemoattractants, including CXCL5, MIP-2, and TNF-α. nih.gov This secretion of chemokines is a critical step in the chemotactic process, driving the migration of neutrophils to the site of inflammation.
Studies investigating the inflammatory response in the rat pleural cavity showed that [Des-Arg9]-bradykinin induced a time-dependent migration of leukocytes. nih.gov Interestingly, this effect was not significantly reduced by B1 receptor antagonists alone but was markedly inhibited by treatment with agents that deplete or stabilize mast cells, suggesting an indirect mechanism involving the secretion of histamine and serotonin from mast cells to mediate leukocyte chemotaxis in this specific model. nih.gov
The table below summarizes the effects of [Des-Arg9]-Bradykinin on cellular secretion and chemotaxis in different in vitro and in vivo models.
| Cell/Tissue Model | Secreted Factors | Effect on Chemotaxis | Reference |
| Airway Epithelial Cells | CXCL5, MIP-2, TNF-α | Increased neutrophil infiltration | nih.gov |
| Rat Pleural Cavity | Histamine, Serotonin (from mast cells) | Time-dependent leukocyte migration | nih.gov |
[Des-Arg9]-Bradykinin acetate has demonstrated mitogenic effects in several cell types, indicating its role in cellular proliferation. In human fetal lung fibroblasts, this compound stimulates both protein formation and cell division. nih.gov At a concentration of 5 x 10-6 M, it induced a 61% increase in collagen formation and an 80% increase in total protein accumulation. nih.gov Furthermore, it caused a 3-fold increase in the incorporation of [3H]thymidine into DNA, a marker of DNA synthesis and cell proliferation. nih.gov
Similarly, in cultured rabbit dermis fibroblasts, [Des-Arg9]-bradykinin was shown to increase DNA synthesis, indicating a stimulation of proliferation. nih.gov The mitogenic effect is not limited to fibroblasts. In cultured mesangial cells, [Des-Arg9]-bradykinin induced DNA synthesis in a dose-dependent manner, an effect that was strongly potentiated by insulin (B600854). This proliferative response was linked to the activation of protein kinase C.
The table below provides a summary of the proliferative effects of [Des--Arg9]-Bradykinin in different cell culture models.
| Cell Type | Proliferative Effect | Key Findings | Reference |
| Human Fetal Lung Fibroblasts | Stimulation | 61% increase in collagen formation, 80% increase in total protein, 3-fold increase in DNA synthesis. | nih.gov |
| Rabbit Dermis Fibroblasts | Stimulation | Increased DNA synthesis. | nih.gov |
| Cultured Mesangial Cells | Stimulation | Dose-dependent induction of DNA synthesis, potentiated by insulin. |
Currently, there is a lack of specific research findings detailing the effects of [Des-Arg9]-Bradykinin acetate on cellular differentiation pathways.
Ex Vivo Tissue Preparations and Organ Bath Studies
The pharmacological activity of [Des-Arg9]-Bradykinin acetate has been extensively characterized using ex vivo tissue preparations and organ bath studies. These experiments have revealed its effects on the contractility of various smooth muscle tissues.
In the rabbit isolated aorta, the contractile response to kinins, including [Des-Arg9]-bradykinin, increases in a time-dependent manner, a phenomenon that is dependent on protein synthesis. nih.govnih.gov This sensitization of the tissue to [Des-Arg9]-bradykinin can be specifically enhanced by substances like bacterial lipopolysaccharide (LPS), muramyl-dipeptide, and certain growth factors. nih.govnih.gov
Studies on isolated rabbit superior mesenteric arteries have shown that [Des-Arg9]-bradykinin can produce dose-dependent relaxations, with an ED50 of 7.2 x 10-9 M, making it more potent than bradykinin in this preparation. nih.gov This vasorelaxation is mediated through the stimulation of B1 receptors and the subsequent release of prostaglandins. nih.gov
In the guinea-pig gallbladder, [Des-Arg9]-bradykinin induces contractions that increase significantly with the equilibration period of the preparation. nih.gov This response is primarily mediated by the release of cyclo-oxygenase-derived pro-inflammatory eicosanoids and appears to involve the activation of bradykinin B2 receptors in this specific tissue, highlighting the complexity of kinin receptor pharmacology across different tissues. nih.gov The contraction is also fully dependent on the influx of extracellular Ca2+. nih.gov
The table below summarizes the observed effects of [Des-Arg9]-Bradykinin in various ex vivo tissue preparations.
| Tissue Preparation | Effect | Key Findings | Reference |
| Rabbit Isolated Aorta | Contraction | Time-dependent increase in response, dependent on protein synthesis. | nih.govnih.gov |
| Rabbit Superior Mesenteric Artery | Relaxation | Dose-dependent relaxation (ED50 = 7.2 x 10-9 M), mediated by B1 receptors and prostaglandins. | nih.gov |
| Guinea-Pig Gallbladder | Contraction | Time-dependent increase in contraction, mediated by prostanoid release and dependent on extracellular Ca2+ influx. | nih.gov |
| Isolated Rat Hearts | Vasodilation and Negative Inotropy | Decreased coronary perfusion pressure, left ventricular developed pressure, and +dP/dtmax. |
In Vivo Animal Models for Systemic Biological Effects of 2-((2,6-dichlorophenyl)amino)phenylacetic acid
The systemic biological effects of 2-((2,6-dichlorophenyl)amino)phenylacetic acid, commonly known as diclofenac (B195802), have been extensively investigated in various in vivo animal models. These studies have been crucial in elucidating the compound's molecular mechanisms and its influence on complex physiological pathways, particularly in the contexts of inflammation, nociception, and cardiovascular homeostasis.
Contributions to Inflammatory Response Pathways
Diclofenac's primary mechanism of anti-inflammatory action in vivo is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins (PGs). uomus.edu.iqrdd.edu.iqresearchgate.net Prostaglandins, such as PGE2, are potent mediators of inflammation, and by reducing their production, diclofenac effectively mitigates inflammatory responses. rdd.edu.iqdrugbank.com Animal models have been instrumental in demonstrating this effect. For instance, in the carrageenan-induced rat paw edema model, a classic test for acute inflammation, diclofenac has been shown to significantly reduce paw swelling. nih.gov
Beyond its well-established role in PG synthesis inhibition, research in animal models suggests that diclofenac influences other inflammatory pathways. Studies have shown that diclofenac can modulate the production of certain cytokines. In in vitro studies on human articular chondrocytes, which can be correlated to in vivo responses, diclofenac was found to significantly decrease the production of interleukin-6 (IL-6), a pro-inflammatory cytokine. nih.gov Furthermore, there is evidence to suggest that diclofenac may interact with the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. researchgate.net Some studies also indicate that diclofenac may inhibit the lipoxygenase pathway, which is responsible for the production of leukotrienes, another class of inflammatory mediators. nih.gov
The compound's activity in these inflammatory pathways has been evaluated in various animal models, providing a comprehensive understanding of its anti-inflammatory profile.
Table 1: Effects of 2-((2,6-dichlorophenyl)amino)phenylacetic acid on Inflammatory Markers in Animal Models
| Animal Model | Inflammatory Marker | Observed Effect |
|---|---|---|
| Carrageenan-induced rat paw edema | Paw Volume | Significant reduction |
| Yeast-induced inflammation in rats | Prostaglandin (B15479496) E2 (PGE2) | No significant inhibition with topical application nih.gov |
| LPS-induced inflammation in mouse macrophages (in vitro) | Cyclooxygenase-2 (Cox-2) | Reduced expression dovepress.com |
| LPS-induced inflammation in mouse macrophages (in vitro) | Interleukin-6 (IL-6) | Reduced expression dovepress.com |
Role in Nociception and Pain Signaling Mechanisms
The analgesic properties of 2-((2,6-dichlorophenyl)amino)phenylacetic acid are closely linked to its anti-inflammatory effects but also involve distinct mechanisms within the nervous system. In vivo studies using various animal models of pain have been pivotal in characterizing its role in nociception.
In models of acute thermal pain, such as the hot plate test in rats, diclofenac has demonstrated a significant preemptive analgesic effect, indicating its ability to prevent the establishment of central sensitization. nih.gov Similarly, in the formalin test, which models both acute and inflammatory pain, diclofenac effectively reduces nociceptive behaviors in both the early (neurogenic) and late (inflammatory) phases. nih.govresearchgate.net Its efficacy has also been demonstrated in models of neuropathic pain, where it can alleviate cold allodynia in rats with spared nerve injury. nih.gov
The molecular mechanisms underlying diclofenac's analgesic effects extend beyond the inhibition of prostaglandin synthesis. researchgate.netnih.gov Research suggests that diclofenac can modulate various ion channels involved in pain signaling. rdd.edu.iqnih.gov For example, it has been proposed to affect potassium channels, and the opening of these channels in afferent neurons is thought to produce anti-nociceptive effects. nih.gov Additionally, diclofenac has been shown to inhibit L-type Ca2+ channels in neonatal rat ventricular cardiomyocytes, a mechanism that could potentially influence neuronal excitability. researchgate.netsemanticscholar.org There is also evidence for its interaction with N-methyl-D-aspartate (NMDA) receptors, which play a crucial role in central sensitization and chronic pain. researchgate.netnih.gov Furthermore, activation of the nitric oxide-cGMP antinociceptive pathway has been suggested as another potential mechanism of action. researchgate.net
Table 2: Analgesic Effects of 2-((2,6-dichlorophenyl)amino)phenylacetic acid in Animal Pain Models
| Animal Model | Type of Pain | Measured Endpoint | Result |
|---|---|---|---|
| Hot Plate Test (Rats) | Acute Thermal | Paw withdrawal latency | Significant increase nih.gov |
| Formalin Test (Rats) | Acute and Inflammatory | Paw licking/flinching time | Significant decrease in both phases nih.gov |
| Acetic Acid-Induced Writhing Test (Mice) | Visceral | Number of writhes | Significant reduction researchgate.net |
| Complete Freund's Adjuvant (CFA) Model (Rats) | Inflammatory | Heat hyperalgesia | Dose-dependent increase in paw withdrawal latency criver.com |
Influence on Cardiovascular Homeostasis (excluding clinical relevance)
The influence of 2-((2,6-dichlorophenyl)amino)phenylacetic acid on cardiovascular homeostasis has been a subject of investigation in non-clinical animal models. These studies have revealed dose-dependent effects on various cardiovascular parameters.
In studies on rats, high doses of diclofenac have been shown to impact cardiac function. One study investigating the effects of diclofenac intoxication in rats found a statistically significant increase in the QTc interval, QRS duration, and heart rate at 12 and 24 hours post-administration. researchgate.netnih.gov The same study also noted a decrease in the levels of cardioprotective substances like Apelin and an increase in markers of cardiac stress such as Meteorin and Endoglin. researchgate.netnih.gov Histopathological examination of the heart tissue from these animals revealed distinct lesions, suggesting potential for cardiac injury at high doses. researchgate.netnih.gov
Further studies in rats have shown that diclofenac administration can lead to a dose-dependent increase in cardiac biomarkers such as cardiac Troponin T, Creatine Kinase-MB (CK-MB), lactate (B86563) dehydrogenase (LDH), and aspartate aminotransferase (AST). discoveryjournals.org These findings are indicative of myocardial damage.
Experiments using isolated rat hearts have also been conducted to understand the direct effects of diclofenac on the myocardium. In one such study, diclofenac was found to affect cardiodynamic parameters, including a decrease in the maximum rate of pressure development (dp/dt max) at higher coronary perfusion pressures. researchgate.netscispace.com Mechanistically, it has been proposed that some of the cardiovascular effects of diclofenac may be mediated through the inhibition of L-type Ca2+ channels in cardiomyocytes, which could impair excitation-contraction coupling. researchgate.netsemanticscholar.org There is also evidence suggesting that diclofenac can induce proteasome and mitochondrial dysfunction in murine cardiomyocytes and hearts, potentially leading to cardiac cell death. nih.gov
Table 3: Cardiovascular Effects of 2-((2,6-dichlorophenyl)amino)phenylacetic acid in Animal Models
| Animal Model | Parameter | Dosage Context | Observed Effect |
|---|---|---|---|
| Rats | Heart Rate | High-dose intoxication | Significant increase researchgate.netnih.gov |
| Rats | QTc Interval | High-dose intoxication | Significant increase researchgate.netnih.gov |
| Rats | QRS Duration | High-dose intoxication | Significant increase researchgate.netnih.gov |
| Rats | Cardiac Troponin T | High dose | Significant increase discoveryjournals.org |
| Rats | Creatine Kinase-MB (CK-MB) | High dose | Significant increase discoveryjournals.org |
| Isolated Rat Hearts | dp/dt max | In vitro perfusion | Decrease at high perfusion pressures researchgate.netscispace.com |
Biochemical Pathways and Metabolic Interactions
Integration into Endogenous Kinin-Kallikrein Systems
The kinin-kallikrein system (KKS) is a complex enzymatic cascade involved in the generation of vasoactive kinins, including bradykinin (B550075) and kallidin (B13266). These peptides are derived from kininogen precursors and play roles in inflammation, blood pressure regulation, coagulation, and pain. [Des-Arg9]-Bradykinin is a key metabolite within this system, acting as the primary endogenous ligand for the B1 receptor.
The initial steps of kinin generation involve the proteolytic cleavage of kininogens. High molecular weight kininogen (HMWK) serves as the primary precursor for bradykinin (BK), a nonapeptide. This cleavage is primarily catalyzed by plasma kallikrein. cenmed.comnih.gov Similarly, tissue kallikrein acts on low molecular weight kininogen (LMWK) to produce kallidin (Lys-bradykinin), a decapeptide which is bradykinin with an additional lysine (B10760008) residue at the N-terminus. nih.gov Bradykinin and kallidin are considered the initial, short-acting bioactive kinins formed in response to injury. labsolu.canih.gov
The formation of [Des-Arg9]-Bradykinin ([Des-Arg9]-BK) from bradykinin is a critical step in the activation of the bradykinin B1 receptor pathway. This conversion is mediated by the action of carboxypeptidases, specifically kininase I (also known as carboxypeptidase N, CPN) and carboxypeptidase M (CPM). cenmed.comnih.govnih.govnih.govlabsolu.cazhanggroup.org These enzymes cleave the C-terminal arginine residue from bradykinin and kallidin, yielding [Des-Arg9]-Bradykinin and Lys-des-Arg9-Bradykinin, respectively. cenmed.comnih.govnih.govlabsolu.ca
Research has demonstrated the presence of carboxypeptidase activity in plasma that facilitates the transformation of bradykinin into [Des-Arg9]-Bradykinin. zhanggroup.org This metabolic step is crucial as [Des-Arg9]-Bradykinin is the natural agonist for the B1 receptor, which is typically expressed at low levels in healthy tissues but significantly upregulated under inflammatory conditions. labsolu.calabsolu.cainvivochem.cn
Table 1: Formation of [Des-Arg9]-Bradykinin
| Precursor Kinin | Enzyme | Product Kinin |
| Bradykinin (BK) | Kininase I (CPN/CPM) | [Des-Arg9]-Bradykinin |
| Kallidin (Lys-BK) | Kininase I (CPN/CPM) | Lys-des-Arg9-Bradykinin |
The kinin-kallikrein system and its components, including [Des-Arg9]-Bradykinin and the B1 receptor, engage in significant cross-talk with other inflammatory mediators and cascades. The expression of the B1 receptor is highly sensitive to inflammatory stimuli, such as bacterial endotoxins (like LPS) and pro-inflammatory cytokines including interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). nih.govlabsolu.cainvivochem.cntocris.com This upregulation of B1R in inflamed tissues highlights its role in mediating prolonged or chronic inflammatory responses. labsolu.ca
Activation of the [Des-Arg9]-Bradykinin/B1R axis contributes to the inflammatory process by increasing vascular permeability and promoting the attraction of neutrophils to the site of inflammation. nih.gov Furthermore, B1R activation has been shown to upregulate the expression of chemokines such as CXCL5A, which are involved in neutrophil recruitment. cenmed.com The KKS also interacts with other crucial systems involved in host defense and pathology, including the coagulation cascade and the complement system. nih.govnih.govtocris.com These interactions underscore the integrated nature of the inflammatory response and the multifaceted involvement of the kinin system.
Receptor-Mediated Biochemical Modulations
The primary mechanism by which [Des-Arg9]-Bradykinin acetate (B1210297) exerts its biochemical effects is through the activation of the bradykinin B1 receptor. As a G protein-coupled receptor (GPCR), B1R activation initiates intracellular signaling cascades that modulate the activity of various enzymes and influence metabolic pathways. labsolu.canih.govnih.govinvivochem.cn
Activation of the B1 receptor by agonists like [Des-Arg9]-Bradykinin acetate leads to the modulation of various intracellular signaling molecules and enzymes. Studies have utilized assays measuring AP-1 activation as a surrogate marker for B1R signaling in airway epithelial cells, indicating downstream transcriptional regulation. tocris.com
Furthermore, research in adipocytes has demonstrated that treatment with the B1 receptor agonist [Des-Arg9]-Bradykinin can improve insulin (B600854) signaling. This involves enhanced activity or translocation of key components in the insulin pathway, such as GLUT4, a glucose transporter, ultimately leading to increased glucose uptake. This suggests a link between B1R activation and the regulation of enzymes and transporters involved in glucose metabolism. B1R activation has also been reported to induce the activation of the epidermal growth factor receptor (EGFR) and downstream signaling pathways, including the MAPK1/3 pathway. cenmed.com These findings illustrate the capacity of B1R activation to influence diverse enzymatic activities and signaling cascades.
Studies investigating the role of the bradykinin B1 receptor have revealed a significant impact on lipid metabolism and related metabolic parameters. Research using B1 receptor knockout mice has shown that these animals exhibit a leaner phenotype, are more resistant to diet-induced obesity, and are protected from hepatic steatosis (fatty liver). invivochem.cn These mice also present with lower levels of plasma triglycerides. invivochem.cn
Further investigation focusing on adipocytes has indicated that the presence of the kinin B1 receptor in these cells influences whole-body insulin action and glucose homeostasis. Treatment of isolated adipocytes with [Des-Arg9]-Bradykinin improved insulin signaling, GLUT4 translocation, and glucose uptake. The selective expression of the kinin B1 receptor in adipose tissue of knockout mice subjected to a high-fat diet reversed their resistance to obesity, leading to increased weight gain comparable to wild-type mice. Analysis of gene expression in adipose tissue highlighted that genes involved in insulin signaling were significantly affected by the presence of the B1 receptor. These findings collectively indicate that activation of the B1 receptor by its natural agonist, [Des-Arg9]-Bradykinin, plays a role in modulating lipid metabolism and related metabolic processes, contributing to adiposity and influencing insulin sensitivity.
Table 2: Metabolic Effects Observed in B1 Receptor Studies
| Observation | B1R Status / Treatment | Effect | Source |
| Adiposity | B1R knockout mice | Leaner phenotype, resistant to diet-induced obesity | invivochem.cn |
| Hepatic Steatosis | B1R knockout mice | Protected from hepatic steatosis | invivochem.cn |
| Plasma Triglycerides | B1R knockout mice | Fewer plasma triglycerides | invivochem.cn |
| Insulin Signaling (in isolated adipocytes) | Treatment with [Des-Arg9]-BK | Improved insulin signaling | |
| Glucose Uptake (in isolated adipocytes) | Treatment with [Des-Arg9]-BK | Increased glucose uptake (via improved GLUT4 translocation) | |
| Weight Gain (on high-fat diet) | B1R expression limited to adipose tissue in knockout mice | Increased weight gain (comparable to wild type) | |
| Adipose Tissue Gene Expression | Presence of B1R | Significant effect on genes involved in insulin signaling |
The chemical compound with CAS number 23827-91-0 is identified as [Des-Arg9]-Bradykinin acetate. mybiosource.com [Des-Arg9]-Bradykinin itself has a PubChem CID of 105044 nih.gov and 5128451 nih.govzhanggroup.org. It is an analog of bradykinin and acts as a selective agonist of the Bradykinin B1 receptor. nih.govchem960.com
Protein kinases are crucial enzymes in cellular signaling networks, regulating various biological processes through phosphorylation. nih.govukri.orginterchim.compamgene.com They are significant targets for therapeutic development, particularly in diseases like cancer and neurodegenerative disorders. interchim.compeerj.comelifesciences.org Protein kinase networks are complex and can be influenced by various factors, including small molecules. elifesciences.org
While this compound ([Des-Arg9]-Bradykinin acetate) is known to interact with the Bradykinin B1 receptor chem960.com, and bradykinin signaling has been linked to the activation of certain protein kinases like MAPK, detailed research findings and specific data tables directly demonstrating the comprehensive influence of this compound on a range of protein kinase networks were not found in the consulted sources. The available information primarily focuses on its role as a bradykinin receptor agonist.
Therefore, it is not possible to generate a thorough and scientifically accurate article section specifically detailing the influence of this compound on protein kinase networks with the inclusion of detailed research findings and data tables, based on the currently available information from the search results.
Advanced Analytical Methodologies for Research
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for separating [Des-Arg9]-Bradykinin acetate (B1210297) from impurities or other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of peptides like [Des-Arg9]-Bradykinin acetate. HPLC is particularly valuable for assessing the purity of synthesized peptides chem960.com. Analytical data for [Des-Arg9]-Bradykinin acetate often includes a purity assessment performed by HPLC, with reported purities exceeding 98% chem960.com. The application of HPLC allows for the separation of the target peptide from related substances and manufacturing impurities, providing a quantitative measure of its purity. HPLC analytical method parameters for peptides are commonly established to ensure specificity, linearity, repeatability, and accuracy nih.gov.
Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of peptides. LC-MS is mentioned in the context of analytical data for compounds including 23827-91-0. LC-MS/MS has been utilized for the quantification of related compounds, suggesting its applicability for the sensitive and selective determination of [Des-Arg9]-Bradykinin acetate in complex matrices. These hyphenated techniques combine the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, enabling the confirmation of the peptide's molecular weight and the identification of fragments for structural confirmation and accurate quantification.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic and spectrometric techniques provide valuable information regarding the structure and concentration of [Des-Arg9]-Bradykinin acetate.
UV-Visible Spectrophotometry for Concentration Determination
UV-Visible (UV-Vis) spectrophotometry is a method that can be used for determining the concentration of substances that absorb light in the UV-Vis range. For peptides containing aromatic amino acids like phenylalanine and tyrosine, UV-Vis spectroscopy can be applied. While UV-Vis spectroscopy is a standard technique in peptide analysis, specific detailed applications or characteristic UV-Vis spectra for the concentration determination of [Des-Arg9]-Bradykinin acetate were not extensively detailed in the provided search results.
Fluorescence Spectroscopy for Structural and Interaction Studies
Fluorescence spectroscopy is a sensitive technique that can provide insights into the structure and interactions of molecules containing fluorescent moieties or those that can be labeled with fluorescent probes. Although fluorescence spectroscopy is a valuable tool in peptide research, specific applications or detailed studies using fluorescence spectroscopy for the structural and interaction analysis of [Des-Arg9]-Bradykinin acetate were not found in the provided search results.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for the elucidation of the chemical structure of organic compounds, including peptides. NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. Analytical data for [Des-Arg9]-Bradykinin acetate includes confirmation of consistency with its structure by NMR. NMR spectra for [Des-Arg9]-Bradykinin acetate are available and are used to confirm its identity and structural integrity. NMR spectroscopy is a crucial tool in the characterization of synthetic peptides, ensuring that the synthesized product matches the intended structure.
Advanced Bioanalytical Approaches
Advanced bioanalytical techniques are crucial for understanding the pharmacological profile and interactions of peptide compounds like [Des-Arg9]-Bradykinin acetate. These methods provide insights into receptor affinity, binding kinetics, and the potential presence of analogs and metabolites.
Receptor Binding Assays and Radioligand Studies
Receptor binding assays and radioligand studies are fundamental techniques used to quantify the interaction of a compound with its target receptor. For [Des-Arg9]-Bradykinin acetate, these methods are employed to characterize its binding to bradykinin (B550075) receptors, particularly the B1 subtype. The compound's established role as a selective B1 receptor agonist makes these studies essential for confirming its activity and exploring receptor-ligand interactions. targetmol.commedchemexpress.comtargetmol.com
Radioligand binding assays typically involve incubating cell membranes or tissue expressing the receptor with a radiolabeled ligand and the test compound. The displacement of the radiolabeled ligand by the test compound provides a measure of the test compound's affinity for the receptor, commonly expressed as an inhibition constant (Ki) or half maximal inhibitory concentration (IC50).
Research utilizing [3H]-Bradykinin, a radioligand that primarily targets the B2 receptor, in human corneal epithelial cells demonstrated that [des-Arg9]-Bradykinin exhibited a Ki value greater than 9,200 nM. nih.gov This high Ki value indicates a low affinity for the B2 receptor, supporting the known selectivity of [Des-Arg9]-Bradykinin acetate for the B1 receptor. nih.gov
While specific detailed radioligand binding data (such as Ki or IC50 values directly for [Des-Arg9]-Bradykinin acetate on the B1 receptor across multiple studies) were not extensively available in the search results, studies on the closely related B1 agonist, Lys-[Des-Arg9]Bradykinin, provide relevant context. Lys-[Des-Arg9]Bradykinin has been reported to have Ki values of 0.12 nM, 1.7 nM, and 0.23 nM for human, mouse, and rabbit B1 receptors, respectively, with low inhibitory activity on B2 receptors. targetmol.comchemsrc.com This highlights the high affinity that B1 receptor agonists in this class can exhibit.
The use of radioligand binding assays is a standard approach for assessing the binding affinity of ligands to bradykinin B1 and B2 receptors. medchemexpress.comgoogle.comtsinghua.edu.cngoogle.com For instance, competitive radioligand binding assays on human recombinant bradykinin B1 receptors have been conducted using radiolabeled kallidin (B13266) analogs. google.com
The following table summarizes available receptor binding data for [Des-Arg9]-Bradykinin and a related B1 agonist:
| Compound | Target Receptor | Assay Type | Species/Source | Affinity (Ki or IC50) | Citation |
| [des-Arg9]-Bradykinin | B2 | Radioligand Binding | Human Corneal Epithelial Cells | Ki > 9,200 nM | nih.gov |
| Lys-[Des-Arg9]Bradykinin | B1 | Receptor Binding | Human B1 Receptor | Ki = 0.12 nM | targetmol.comchemsrc.com |
| Lys-[Des-Arg9]Bradykinin | B1 | Receptor Binding | Mouse B1 Receptor | Ki = 1.7 nM | targetmol.comchemsrc.com |
| Lys-[Des-Arg9]Bradykinin | B1 | Receptor Binding | Rabbit B1 Receptor | Ki = 0.23 nM | targetmol.comchemsrc.com |
| Lys-[Des-Arg9]Bradykinin | B2 | Receptor Binding | N/A | Low inhibitory activity | targetmol.comchemsrc.com |
Immunochemical Methods for Detection of Analogs and Metabolites
Immunochemical methods, such as ELISA (Enzyme-Linked Immunosorbent Assay) or Western blotting, are valuable for detecting and quantifying specific peptides and their modified forms or metabolites in biological samples. These methods rely on the high specificity of antibodies that bind to target epitopes on the peptide.
While immunochemical methods hold potential for the analysis of peptide compounds and their metabolites, specific research findings detailing the application of these techniques for the detection of [Des-Arg9]-Bradykinin acetate or its specific analogs and metabolites were not identified in the conducted literature search.
Microfluidics and Miniaturized Analytical Systems
Microfluidic systems and other miniaturized analytical platforms offer advantages such as reduced sample and reagent consumption, faster analysis times, and potential for integration of multiple analytical steps. These systems can be applied to various bioanalytical tasks, including sample preparation, separation, and detection of biomolecules like peptides.
Computational and Theoretical Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are widely used to predict the preferred orientation and binding affinity of a ligand, such as [Des-Arg9]-Bradykinin, within the binding site of its target receptor. These techniques help in understanding the key interactions that drive ligand-receptor recognition and can inform the design of novel agonists or antagonists. Studies have utilized homology models of the human bradykinin (B550075) B1 receptor for docking simulations. science.gov
Ligand-Receptor Docking and Scoring
Ligand-receptor docking involves computationally placing the ligand into the receptor's binding pocket and evaluating the resulting poses based on scoring functions. These functions estimate the strength of the interaction between the ligand and the receptor. Automated docking procedures have been applied to dock B1 receptor ligands, including analogs of [Des-Arg9]-Bradykinin, into receptor models. science.gov The scoring functions assess various factors such as van der Waals forces, electrostatic interactions, and hydrogen bonding to identify the most probable binding poses.
Conformational Analysis of [Des-Arg9]-Bradykinin and Analogs
Understanding the conformational preferences of [Des-Arg9]-Bradykinin and its analogs is essential for comprehending their interaction with the B1 receptor. Theoretical conformational analysis has been employed to study the spatial structure of [Des-Arg9]-Bradykinin in solution. nih.gov These analyses often integrate experimental data, such as NMR spectroscopy, to constrain the possible conformations and identify low-energy states that are consistent with experimental observations. nih.gov Studies have selected specific types of conformations as sterically reliable models for the preferred three-dimensional structure in solution. nih.gov Conformational analysis of bradykinin has also been performed using annealed molecular dynamics and compared to NMR-derived conformations. cdnsciencepub.com
Predictive Binding Affinity Computations
Computational methods are used to predict the binding affinity of [Des-Arg9]-Bradykinin and its analogs to the B1 receptor. These computations often correlate calculated ligand-receptor binding energies with experimentally measured binding affinities (e.g., Ki values). science.gov Such predictive computations can help prioritize compounds for synthesis and experimental testing, accelerating the drug discovery process. Structure-activity relationship studies, often guided by molecular modeling, provide insights into the molecular features that contribute to enhanced receptor affinity. cdnsciencepub.com
Molecular Dynamics Simulations of Receptor-Ligand Complexes
Molecular dynamics (MD) simulations provide a dynamic view of the receptor-ligand complex over time, allowing researchers to study the flexibility of both the ligand and the receptor, as well as the influence of the surrounding environment. MD simulations can be used to discover the dynamic behavior of G protein-coupled receptors (GPCRs), including the B1 receptor, by revealing their conformational changes. upc.edu
Stability and Flexibility of B1 Receptor-Bound Ligand
MD simulations are employed to investigate the stability of the [Des-Arg9]-Bradykinin-B1 receptor complex and the flexibility of the bound ligand and the receptor itself. These simulations can reveal how the ligand is accommodated within the binding pocket and how its conformation changes upon binding. The stability of the receptor and specific helices, such as helix-12, can also be investigated through MD simulations. science.gov
Quantum Chemical Calculations
Quantum chemical calculations utilize the principles of quantum mechanics to investigate the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are widely employed for these purposes due to their balance of computational cost and accuracy for a wide range of chemical systems wikipedia.orgmpg.de. DFT allows for the investigation of the ground state electronic structure of many-body systems, including atoms, molecules, and condensed phases wikipedia.org.
Computational modeling of reaction pathways aims to elucidate the step-by-step chemical transformations a molecule undergoes, including the identification of intermediates and transition states, and the calculation of activation energies. This is particularly valuable for understanding metabolic processes. Metabolic modeling, often employing constraint-based approaches, is a computational method used to describe metabolic processes within organisms, predict metabolic fluxes, and identify key pathways nih.govdigitalmetabolictwin.orgarcjournals.orgnih.govpreprints.org. While the metabolism of Methoprene in biological systems has been studied experimentally, revealing various degradation products nih.gov, specific computational reaction pathway modeling for the metabolic transformations of (S)-Methoprene (23827-91-0) using theoretical chemistry methods was not found in the surveyed literature.
Applications As a Research Tool in Chemical Biology
Probing Kinin Receptor Biology and Physiology
The kinin receptor family, consisting mainly of B1 and B2 receptors, mediates the diverse effects of kinins. While the B2 receptor is constitutively expressed and mediates the actions of the primary kinins like bradykinin (B550075), the B1 receptor is typically induced under inflammatory conditions and mediates the actions of kinin metabolites such as [Des-Arg9]-bradykinin. invivochem.cnsigmaaldrich.comnih.gov [Des-Arg9]-Bradykinin acetate (B1210297), by specifically targeting the B1 receptor, allows researchers to isolate and study the functions mediated solely through this pathway.
As a selective B1 receptor agonist, [Des-Arg9]-bradykinin acetate itself serves as a fundamental probe for studying B1 receptor expression, distribution, and activation. zhanggroup.orginvivochem.cnnih.govnih.govsigmaaldrich.com Its use enables researchers to differentiate B1 receptor-mediated responses from those mediated by the more prevalent B2 receptor. This selectivity is crucial for accurately characterizing the pharmacological profiles of kinin receptors in various tissues and cell types.
Research utilizing [Des-Arg9]-bradykinin acetate has contributed to understanding kinin-dependent physiological processes, particularly those involving the B1 receptor. Studies have explored the compound's role in inflammatory responses, pain perception, and cardiovascular functions, providing insights into the specific contributions of the B1 receptor in these systems. chem960.com The compound helps in elucidating the mechanisms by which B1 receptor activation influences vascular permeability, inflammatory cell recruitment, and other physiological events.
Advancing Understanding of Inflammatory and Pain Pathways
The bradykinin B1 receptor is significantly involved in inflammatory and pain pathways, particularly in chronic conditions. nih.govchem960.com [Des-Arg9]-Bradykinin acetate is a valuable tool for investigating the role of B1 receptor activation in these processes.
The B1 receptor is known to be upregulated in tissues during inflammatory conditions. chem960.com [Des-Arg9]-Bradykinin acetate is used to study the consequences of this upregulation and the specific contributions of B1 receptor signaling to the inflammatory cascade. Research involving this compound helps in understanding the mechanisms underlying chronic inflammation and the potential therapeutic implications of targeting the B1 receptor. chem960.com Studies have indicated a role for B1R in the recruitment of inflammatory cells.
Kinins are known mediators of pain, and their receptors are involved in nociceptive signaling. chem960.com [Des-Arg9]-Bradykinin acetate allows researchers to specifically investigate the role of the B1 receptor in pain pathways. By activating B1 receptors, researchers can study the downstream signaling events and neuronal sensitization that contribute to pain perception, particularly in the context of inflammation-induced hyperalgesia. chem960.com
Use in Drug Discovery Research (Target Identification and Validation)
Screening Platforms for B1 Receptor Modulators
[Des-Arg9]-bradykinin acetate is instrumental in the development and utilization of screening platforms aimed at identifying and characterizing modulators of the bradykinin B1 receptor. As a known and selective B1 receptor agonist, it serves as a reference compound in assays designed to discover new agonists, antagonists, or allosteric modulators of this receptor. Screening platforms in chemical biology employ various techniques to assess the interaction of compounds with biological targets mdpi.comrsc.org. The specific binding and activation profile of [Des-Arg9]-bradykinin acetate can be used to validate assay systems and to compare the activity of novel chemical entities. While specific details on high-throughput screening platforms using 23827-91-0 were not extensively detailed in the search results, its established role as a selective agonist implies its fundamental importance in any screening effort targeting the B1 receptor. Techniques such as cell-based assays measuring receptor activation or ligand binding studies would likely utilize [Des-Arg9]-bradykinin acetate as a positive control or a tool to displace potential ligands.
Development of B1 Receptor Agonists as Chemical Probes
Beyond its use in screening, [Des-Arg9]-bradykinin acetate itself functions as a chemical probe for studying B1 receptor biology. Chemical probes are selective small molecules or peptides used to perturb or analyze biological systems to understand protein function and signaling pathways leibniz-fmp.derndsystems.com. The selectivity of [Des-Arg9]-bradykinin acetate for the B1 receptor allows researchers to specifically activate this receptor in cellular or in vivo models and observe the resulting biological effects, thereby dissecting the contributions of B1 receptor signaling to various physiological and pathological processes, such as inflammation and pain biosynth.com. By using [Des-Arg9]-bradykinin acetate, researchers can differentiate the effects mediated by the B1 receptor from those mediated by the B2 receptor or other signaling systems. This targeted approach is crucial for elucidating the precise mechanisms by which bradykinin and its metabolites exert their effects.
Contribution to Peptide Chemistry and Bioactive Molecule Research
The study and synthesis of [Des-Arg9]-bradykinin acetate contribute significantly to the fields of peptide chemistry and the broader research into bioactive molecules. As a synthetic peptide analog of bradykinin, its creation involves established peptide synthesis techniques, such as solid phase peptide synthesis (SPPS) or solution phase synthesis vapourtec.commdpi.comactivotec.com. Research into the synthesis of modified peptides like [Des-Arg9]-bradykinin acetate helps refine these synthetic methodologies and expand the repertoire of accessible peptide structures.
Furthermore, the investigation of the structure-activity relationship of bradykinin analogs, including the effect of the des-arginine modification on receptor binding and activation, provides valuable insights into how peptide structure dictates biological function. This knowledge is fundamental to the rational design and synthesis of novel bioactive peptides with desired properties, such as increased selectivity, potency, or stability. The development of [Des-Arg9]-bradykinin acetate as a selective B1 agonist exemplifies how targeted modifications of natural peptides can yield powerful research tools and potential leads for therapeutic development. The broader field of bioactive molecule research benefits from the understanding gained from studying peptides like [Des-Arg9]-bradykinin acetate, contributing to the discovery and development of peptides with diverse biological activities mdpi.commdpi.com.
Future Directions and Research Challenges
Development of Novel [Des-Arg9]-Bradykinin Analogs with Enhanced Specificity
A significant area for future research involves the design and synthesis of novel [Des-Arg9]-Bradykinin analogs. The goal is to develop compounds with enhanced specificity for the B1 receptor, potentially reducing off-target effects and improving therapeutic profiles ahajournals.orgresearchgate.net. Current research includes the development of bradykinin (B550075) analogs with modified sequences to alter metabolic stability and receptor affinity ahajournals.orgresearchgate.netfrontiersin.orgresearchgate.net. Challenges include achieving high selectivity over the constitutively expressed B2 receptor and ensuring favorable pharmacokinetic properties. Future efforts will likely focus on structure-activity relationship studies to fine-tune the peptide sequence and modifications, such as incorporating D-amino acids or other chemical alterations, to improve stability against degrading enzymes like carboxypeptidases ahajournals.orgresearchgate.net.
Integration of Multi-Omics Data for Systems-Level Understanding
Understanding the complex roles of [Des-Arg9]-Bradykinin within biological systems necessitates the integration of multi-omics data. Future research should aim to combine genomic, proteomic, metabolomic, and other high-throughput datasets to gain a systems-level understanding of how [Des-Arg9]-Bradykinin signaling is regulated and how it interacts with other biological pathways in various physiological and pathological states nih.govwjgnet.com. This integrated approach can help identify novel biomarkers, elucidate complex disease mechanisms (such as in autism spectrum disorder etiology), and reveal new therapeutic targets related to the kallikrein-kinin system nih.govwjgnet.com. Challenges include developing robust computational tools and analytical methods to effectively integrate and interpret diverse large-scale datasets.
Advancements in In Vivo Research Models and Methodologies (excluding human trials)
Continued progress in understanding [Des-Arg9]-Bradykinin's in vivo functions relies on the development and refinement of non-human research models and methodologies. This includes utilizing and improving animal models (e.g., rodent models) that better mimic human inflammatory conditions, pain states, and other relevant diseases where the B1 receptor is implicated researchgate.netfrontiersin.orgahajournals.orgresearchgate.netfrontiersin.orgmoleculardepot.combmj.comahajournals.orgfrontiersin.orgphysiology.org. Advancements are needed in in vivo imaging techniques, biosensors, and methods for localized delivery and measurement of [Des-Arg9]-Bradykinin and its analogs. Developing models that allow for precise temporal and spatial control of B1 receptor activation will be crucial for dissecting its specific roles in complex biological processes.
Exploration of Uncharted Biochemical Interactions
While the interaction of [Des-Arg9]-Bradykinin with the B1 receptor is well-established, its interactions with other biochemical entities and pathways warrant further exploration. Future research should investigate potential novel binding partners, downstream signaling cascades, and cross-talk with other mediator systems beyond the well-known kallikrein-kinin and renin-angiotensin systems mdpi.comresearchgate.netfrontiersin.orgnih.govwjgnet.comnih.govresearchgate.netcdnsciencepub.com. Exploring its involvement in less-studied physiological processes or diseases, such as its suggested role in autism spectrum disorder or its interaction with enzymes like ACE2, could reveal new facets of its biological activity and therapeutic potential nih.govwjgnet.comphysiology.orgcdnsciencepub.com.
Refinement of Computational Models for Predictive Biology
Computational modeling plays an increasingly important role in modern biological research. Future directions include refining computational models to better predict the behavior, interactions, and effects of [Des-Arg9]-Bradykinin and its analogs researchgate.net. This involves improving models for peptide-receptor binding, predicting metabolic stability and degradation pathways, simulating in vivo distribution and kinetics, and modeling the complex interplay of the kallikrein-kinin system with other biological networks researchgate.net. Advanced computational approaches, such as machine learning and artificial intelligence, can be employed to analyze complex biological data and predict the outcomes of modulating the [Des-Arg9]-Bradykinin/B1 receptor axis, contributing to predictive biology and facilitating the design of more effective therapeutic strategies.
Q & A
Q. What are the established protocols for synthesizing compound 23827-91-0, and how can researchers ensure reproducibility?
- Methodological Answer : Begin with a systematic literature review to identify peer-reviewed synthesis protocols. Cross-validate methods by replicating procedures from multiple sources, noting solvent purity, reaction conditions (temperature, pressure), and catalyst specificity. Use techniques like NMR, HPLC, or mass spectrometry to confirm compound identity and purity. Document deviations meticulously and employ statistical tools (e.g., ANOVA) to assess batch-to-batch variability .
Q. Which spectroscopic and chromatographic techniques are recommended for characterizing the structural and purity profile of this compound?
- Methodological Answer : Prioritize hyphenated techniques (e.g., LC-MS) for simultaneous structural and purity analysis. For structural elucidation, combine H/C NMR with FTIR to confirm functional groups. Quantify purity via HPLC with a calibrated standard, ensuring column selectivity matches the compound’s polarity. Validate results against reference spectra from databases like PubChem or Reaxys, and report detection limits for impurities .
Q. How can researchers determine the stability of this compound under varying storage conditions?
- Methodological Answer : Design accelerated stability studies using ICH guidelines: expose samples to controlled temperatures (e.g., 40°C, 75% RH) and analyze degradation products via LC-MS at intervals. Compare with baseline stability (room temperature, inert atmosphere). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include control samples and replicate analyses to minimize experimental error .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported thermodynamic properties (e.g., solubility, melting point) of this compound across studies?
- Methodological Answer : Conduct meta-analysis of existing data to identify methodological disparities (e.g., solvent choice, calibration standards). Replicate conflicting experiments under standardized conditions, controlling for variables like particle size (for solubility) or heating rate (for melting point). Use differential scanning calorimetry (DSC) with high-purity samples to validate thermal properties. Publish comparative datasets with uncertainty quantification .
Q. How should researchers design experiments to investigate the catalytic reaction mechanisms involving this compound?
- Methodological Answer : Employ a combination of in situ spectroscopy (e.g., Raman or XRD) and computational modeling (DFT, MD simulations) to track intermediate species and transition states. Use isotopic labeling (O, H) to elucidate reaction pathways. Validate hypotheses via kinetic isotope effects (KIE) and Eyring plots. Ensure experimental conditions (pressure, solvent) align with theoretical assumptions .
Q. What integrative approaches are effective for correlating computational predictions (e.g., QSAR) with experimental bioactivity data for this compound?
- Methodological Answer : Develop a QSAR model using descriptors (logP, H-bond donors) from computational tools like Gaussian or COMSOL. Validate against in vitro bioassay data (e.g., IC50 values) using regression analysis. Address discrepancies by refining descriptors or incorporating solvation effects. Cross-validate with leave-one-out (LOO) or k-fold methods to ensure model robustness .
Q. How can researchers optimize the selectivity of this compound in complex matrices (e.g., biological or environmental samples)?
- Methodological Answer : Use solid-phase extraction (SPE) or molecularly imprinted polymers (MIPs) tailored to the compound’s functional groups. Validate selectivity via spike-and-recovery experiments in representative matrices (e.g., serum, soil). Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM) to enhance specificity. Report recovery rates and matrix effects using standard guidelines (e.g., FDA bioanalytical validation) .
Methodological Best Practices
- Data Contradiction Analysis : Apply triangulation by integrating multiple analytical techniques (e.g., XRD for crystallinity, DSC for thermal behavior) to reconcile conflicting results .
- Experimental Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by publishing raw data, instrument parameters, and code repositories .
- Ethical Compliance : Obtain necessary approvals for studies involving human/non-human subjects, and disclose conflicts of interest in publications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
